

Advanced Chemical Synthesis Applications of L-Tyrosine Disodium Salt

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Compound of Interest

Compound Name: *L-Tyrosine (disodium)*

Cat. No.: *B12391484*

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Executive Summary

L-Tyrosine is a critical building block in pharmaceutical chemistry, yet its utility is frequently bottlenecked by its poor aqueous solubility (0.45 mg/mL at neutral pH). L-Tyrosine Disodium Salt (CAS 69847-45-6) overcomes this limitation with a solubility exceeding 100 mg/mL. Beyond simple solubilization, this salt form represents a pre-activated nucleophilic platform. By presenting the phenolate and carboxylate moieties in their ionized states, the disodium salt enables rapid, high-yield O-alkylation and interfacial polymerization reactions that are kinetically unfavorable or operationally difficult with the free base.

This guide details the mechanistic advantages and specific synthetic protocols for utilizing L-Tyrosine Disodium Salt in the production of protected amino acid derivatives, tyrosine-derived polyarylates, and functionalized biomaterials.

Part 1: Physicochemical Advantages & The Nucleophilic Platform

Solubility & Ionization Profile

The primary barrier in tyrosine chemistry is the rigid intermolecular hydrogen bonding network of the zwitterionic free base. The disodium salt disrupts this lattice, offering a solubility increase of >200-fold.

| Property | L-Tyrosine (Free Base) | L-Tyrosine Disodium Salt |
|-------------------------------------|------------------------|---|
| Solubility (H ₂ O, 25°C) | ~0.45 mg/mL | >100 mg/mL |
| pH of 1% Solution | 5.6 (Isoelectric) | ~10.5 - 11.5 |
| Phenolic State | Protonated (-OH) | Deprotonated (-O ⁻ Na ⁺) |
| Reactivity | Low Nucleophilicity | High Nucleophilicity (Phenolate) |

The Phenolate Advantage

In the disodium salt, the phenolic hydroxyl group (pKa ~10.1) is already deprotonated. This eliminates the need for strong bases (e.g., NaH, NaOMe) during the initial steps of synthesis, preventing potential racemization of the chiral center (

-carbon) that can occur under harsh deprotonation conditions. The pre-formed phenolate is a potent nucleophile ready for immediate attack on alkyl halides or acyl chlorides.

Part 2: Synthesis of O-Alkylated Tyrosine Derivatives

A core application of the disodium salt is the synthesis of O-protected derivatives (e.g., O-benzyl-L-tyrosine), which are essential intermediates in solid-phase peptide synthesis (SPPS) to prevent side-chain branching.

Protocol: Synthesis of O-Benzyl-L-Tyrosine

Objective: Selective O-alkylation using L-Tyrosine Disodium Salt. Mechanism: Williamson Ether Synthesis via Phenolate Attack.

Materials:

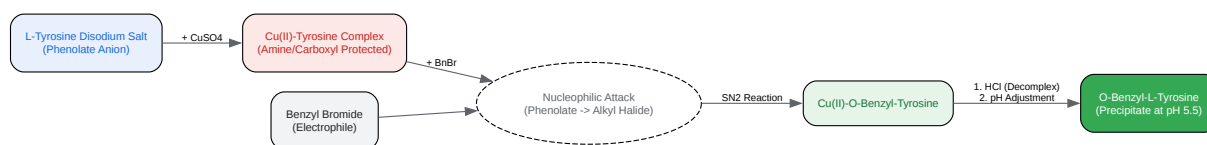
- L-Tyrosine Disodium Salt Dihydrate (1.0 eq)

- Benzyl Bromide (1.1 eq)
- Solvent: Water/Methanol (1:1 v/v) or DMF (for anhydrous conditions)
- Copper(II) Sulfate (0.5 eq) – Optional: Used to complex the amine and carboxylate, forcing selectivity strictly to the phenol.

Step-by-Step Methodology:

- Dissolution: Dissolve L-Tyrosine Disodium Salt (2.61 g, 10 mmol) in 25 mL of water. The solution will be clear and alkaline (pH ~11).
- Chelation (Optional but Recommended): Add $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (1.25 g, 5 mmol) dissolved in 10 mL water. A dark blue copper-tyrosine complex forms. This "masks" the -amino and carboxylate groups, leaving the phenolate exposed.
- Alkylation: Add Methanol (35 mL) to the reaction vessel. Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise while stirring vigorously.
- Reaction: Stir at 25–40°C for 4–6 hours. Monitor consumption of the benzyl bromide via TLC (Hexane:EtOAc 3:1).
- Precipitation: The copper complex of the O-benzyl derivative will precipitate. Filter the blue solid.
- Decomplexation: Wash the solid with acetone. Resuspend in water and treat with 1M HCl or H_2S gas (industrial) to remove copper.
- Isolation: Adjust pH to 5.5 (isoelectric point of O-benzyl-tyrosine). The white product precipitates.^[1] Filter, wash with cold water, and dry.^[1]

Yield Expectation: 75–85% Purity: >98% (HPLC)



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Figure 1: Chelation-assisted O-alkylation pathway preventing N-alkylation side reactions.

Part 3: Polymer Engineering (Tyrosine-Derived Polyarylates)

Tyrosine-derived polyarylates are a class of biodegradable polymers used in medical implants (e.g., stents).[2] The synthesis relies on Interfacial Polymerization, where the solubility of the disodium salt in the aqueous phase is the key driver.

The Interfacial Polymerization System

This process involves the reaction of a tyrosine-diphenol disodium salt (aqueous phase) with a diacid chloride (organic phase).

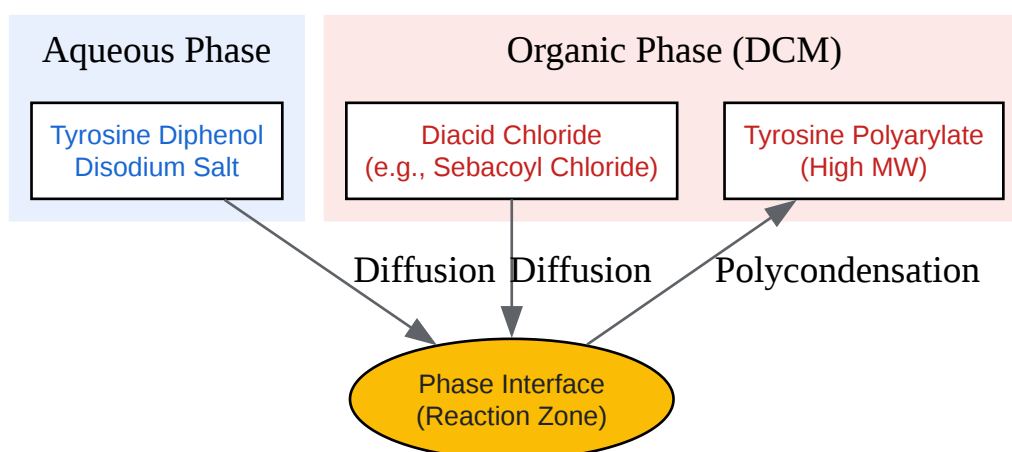
Key Components:

- Aqueous Phase: L-Tyrosine derivative (e.g., Desaminotyrosyl-tyrosine hexyl ester) converted to its Disodium Salt form.
- Organic Phase: Adipoyl chloride or Sebacoyl chloride dissolved in Methylene Chloride (DCM).
- Catalyst: Phase transfer catalyst (e.g., Tetrabutylammonium bromide).

Reaction Workflow

- **Salt Formation:** The tyrosine-diphenol monomer is dissolved in water containing exactly 2.0 equivalents of NaOH. This generates the Disodium Phenolate species in situ. Note: Using pre-manufactured high-purity disodium salt ensures exact stoichiometry and reduces batch-to-batch pH variability.
- **Emulsification:** The aqueous salt solution is vigorously stirred with the DCM phase containing the diacid chloride.
- **Polycondensation:** The phenolate ions at the interface attack the acyl chloride groups, forming ester linkages.
- **Purification:** The polymer remains in the organic phase, while NaCl byproducts remain in the water. The polymer is precipitated in isopropanol.

Why the Salt Matters: Using the disodium salt ensures that the nucleophile (phenolate) is concentrated in the aqueous phase but active at the interface. If the protonated phenol were used, it would partition into the organic phase or remain inactive, preventing high-molecular-weight polymer formation.



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Figure 2: Interfacial polymerization mechanism relying on the aqueous solubility of the tyrosine disodium salt.

Part 4: Critical Handling & Storage

The disodium salt is hygroscopic and sensitive to CO₂ absorption (which lowers pH and precipitates the free base).

- Storage: Store at +2°C to +8°C in tightly sealed containers under nitrogen or argon.
- Buffer Preparation: When preparing stock solutions, use degassed water to prevent carbonate formation.
- Stability: Solutions are stable at 4°C for 1–2 weeks but should be sterile-filtered (0.22 μm) to prevent bacterial degradation, as tyrosine is a nutrient source.

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